molecular formula C8H17FO2 B2838493 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol CAS No. 1823357-87-4

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol

Cat. No.: B2838493
CAS No.: 1823357-87-4
M. Wt: 164.22
InChI Key: XXERLMYLLAVUET-UHFFFAOYSA-N
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Description

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H17FO2. It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon atom within its structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.

Scientific Research Applications

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom, which can influence enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-2-methylpropane with an appropriate alcohol under controlled conditions. One common method is the reaction of 2-fluoro-2-methylpropane with 2-methylpropan-1-ol in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O), resulting in the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alkenes.

    Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity to these targets, leading to altered biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-methylpropane: A simpler fluorinated compound with similar reactivity but lacks the hydroxyl group.

    2-Fluoro-2-methylpropanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.

    3-(2-Fluoro-2-methylpropoxy)propanoic acid: Another fluorinated compound with a different carbon chain length and functional groups.

Uniqueness

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is unique due to the combination of its fluorinated and hydroxyl functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and stability are required.

Properties

IUPAC Name

2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FO2/c1-7(2,9)6-11-8(3,4)5-10/h10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXERLMYLLAVUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OCC(C)(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823357-87-4
Record name 2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol
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